molecular formula C7H6FIO2 B14779080 5-Fluoro-4-iodo-2-methoxyphenol

5-Fluoro-4-iodo-2-methoxyphenol

Cat. No.: B14779080
M. Wt: 268.02 g/mol
InChI Key: BHSWZKQKAPPKAB-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-2-methoxyphenol is an organic compound with the molecular formula C7H6FIO2 It is a derivative of phenol, where the hydrogen atoms at positions 5 and 4 of the benzene ring are substituted by fluorine and iodine atoms, respectively, and the hydrogen atom at position 2 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-iodo-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the iodination of 5-Fluoro-2-methoxyphenol. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-iodo-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-iodo-2-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodo-2-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-iodo-2-methoxyphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The combination of these substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6FIO2

Molecular Weight

268.02 g/mol

IUPAC Name

5-fluoro-4-iodo-2-methoxyphenol

InChI

InChI=1S/C7H6FIO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3

InChI Key

BHSWZKQKAPPKAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1O)F)I

Origin of Product

United States

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